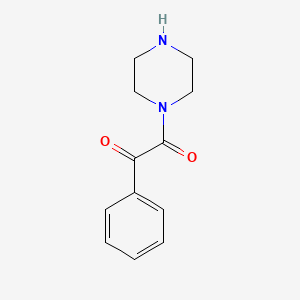
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is an organic compound with a molecular formula of C12H14N2O2 It is characterized by the presence of a phenyl group attached to a piperazine ring through an ethane-1,2-dione linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione typically involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the use of catalysts and solvents to facilitate the reaction and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl-2-(piperazin-1-yl)ethane-1,2-dione oxides.
Reduction: Formation of 1-phenyl-2-(piperazin-1-yl)ethane-1,2-diol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but with a piperidine ring instead of piperazine.
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol: Similar structure with an alcohol group instead of a dione.
2-Phenyl-1-(piperazin-1-yl)ethan-1-one: Similar structure with a ketone group instead of a dione.
Uniqueness
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is unique due to its specific dione linkage, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in research and industry.
Propiedades
Número CAS |
166312-57-8 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-phenyl-2-piperazin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11(10-4-2-1-3-5-10)12(16)14-8-6-13-7-9-14/h1-5,13H,6-9H2 |
Clave InChI |
IJDDAFIQLLXLBW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)


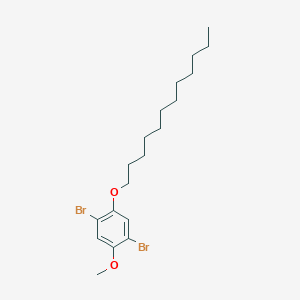
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
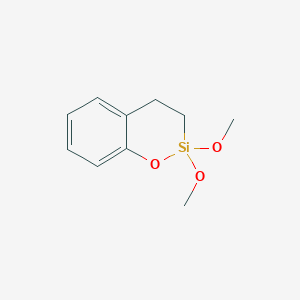
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

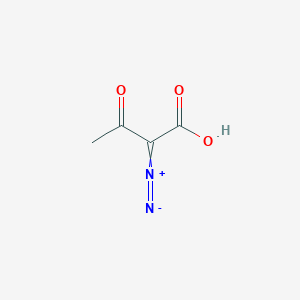

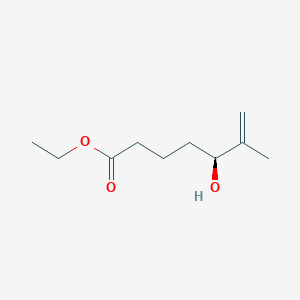

![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
